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molecular formula C10H18N4 B8295050 2-(2-Dimethylaminoethylamino)-5,6-dimethyl pyrazine

2-(2-Dimethylaminoethylamino)-5,6-dimethyl pyrazine

Cat. No. B8295050
M. Wt: 194.28 g/mol
InChI Key: KBENZEFHACJTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144338

Procedure details

2-chloro-5,6-dimethylpyrazine (12.8 g., 0.09 mole) is added to unsym-dimethylethylenediamine (26 g., 0.295 mole) containing cuprous chloride (0.25 g.) and the mixture is heated for 48 hours in an oil bath maintained at 135°-140° C. On cooling, 50 ml of water and a single molar excess of 10N sodium hydroxide are added. The mixture is extracted with methylene chloride. The organic extracts are backwashed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated under vacuum. The residual oil is dissolved in hexane, filtered and reconcentrated to obtain the product oil (15.8 g., 0.081 mole).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[C:4]([CH3:9])[N:3]=1.[CH3:10][N:11]([CH2:13][CH2:14][NH2:15])[CH3:12].[OH-].[Na+]>O>[CH3:10][N:11]([CH3:12])[CH2:13][CH2:14][NH:15][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[C:4]([CH3:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1)C)C
Name
Quantity
26 g
Type
reactant
Smiles
CN(C)CCN
Step Two
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 48 hours in an oil bath
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 135°-140° C
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain the product oil (15.8 g., 0.081 mole)

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=NC(=C(N=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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